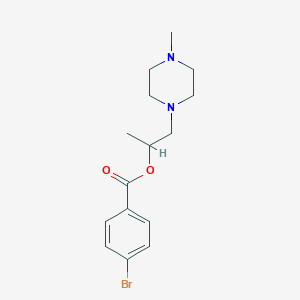

![molecular formula C25H22N2O5 B245994 N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)

N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as Nutlin-3a, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction is crucial for the regulation of the p53 tumor suppressor protein, which is frequently mutated in various cancers. Nutlin-3a has shown promising results in preclinical studies as a potential cancer therapeutic agent.

Mecanismo De Acción

N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This prevents MDM2 from promoting the degradation of p53 and allows p53 to accumulate in the cell. Accumulated p53 can then activate the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.

Biochemical and Physiological Effects

N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to induce apoptosis in cancer cells with wild-type p53, while sparing normal cells. It has also been shown to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy and radiation therapy. In addition, N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the p53-MDM2 interaction and for developing new cancer therapeutic agents. However, N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has limitations in terms of its specificity and toxicity. It can also be affected by cellular context, such as the presence of other proteins that interact with p53 or MDM2.

Direcciones Futuras

There are several future directions for the study of N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide. One direction is to develop more specific and potent inhibitors of the p53-MDM2 interaction. Another direction is to investigate the role of N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide in combination therapy with other cancer therapeutic agents, such as chemotherapy and immunotherapy. Additionally, the use of N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide in clinical trials for various cancers is an important future direction for this compound.

Métodos De Síntesis

N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide can be synthesized using a multistep process, starting with the reaction of 2-methoxyphenol with 2-chloro-4-nitroaniline to form 2-methoxy-4-nitrophenol. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 2-methoxy-3-methylbenzoyl chloride to form N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, or N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide.

Aplicaciones Científicas De Investigación

N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied as a potential cancer therapeutic agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells with wild-type p53, while sparing normal cells. This is because N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide binds to the MDM2 protein, which normally regulates the activity of p53 by promoting its degradation. By inhibiting this interaction, N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide stabilizes p53 and activates its tumor suppressor function.

Propiedades

Fórmula molecular |

C25H22N2O5 |

|---|---|

Peso molecular |

430.5 g/mol |

Nombre IUPAC |

N-[2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C25H22N2O5/c1-15-7-6-9-18(23(15)31-3)24(28)26-17-11-12-19(21(14-17)30-2)27-25(29)22-13-16-8-4-5-10-20(16)32-22/h4-14H,1-3H3,(H,26,28)(H,27,29) |

Clave InChI |

CXNJTBARFYCCGJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC |

SMILES canónico |

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)

![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)

![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)

![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)

![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B245941.png)

![(3Z)-3-(6-methyl-5,6-dihydro-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylidene)naphthalen-2-one](/img/structure/B245943.png)

![1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea](/img/structure/B245945.png)

![N-(2-phenoxyethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B245946.png)

![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B245947.png)

![(6Z)-6-[3-[(2-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B245949.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B245950.png)